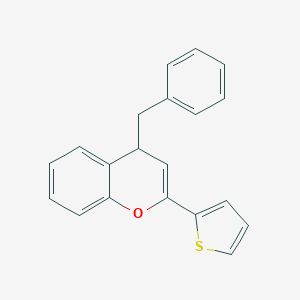

4-benzyl-2-(2-thienyl)-4H-chromene

Description

Properties

CAS No. |

503427-78-9 |

|---|---|

Molecular Formula |

C20H16OS |

Molecular Weight |

304.4g/mol |

IUPAC Name |

4-benzyl-2-thiophen-2-yl-4H-chromene |

InChI |

InChI=1S/C20H16OS/c1-2-7-15(8-3-1)13-16-14-19(20-11-6-12-22-20)21-18-10-5-4-9-17(16)18/h1-12,14,16H,13H2 |

InChI Key |

DUYCOBGDFGFUDH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2C=C(OC3=CC=CC=C23)C4=CC=CS4 |

Canonical SMILES |

C1=CC=C(C=C1)CC2C=C(OC3=CC=CC=C23)C4=CC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 4-benzyl-2-(2-thienyl)-4H-chromene

This guide serves as an in-depth technical analysis of 4-benzyl-2-(2-thienyl)-4H-chromene , a specific derivative of the biologically privileged 4H-chromene (4H-1-benzopyran) scaffold. While direct literature monographs for this precise substitution pattern are rare, its physicochemical profile and biological potential are robustly extrapolated from the structure-activity relationships (SAR) of closely related 2-(2-thienyl)-4H-chromenes and 4-substituted chromenes.

This compound is primarily of interest in medicinal chemistry as a potential anticancer (tubulin inhibitor) or antimicrobial agent, rather than as a photochromic material (which typically requires 2,2-disubstitution).

Part 1: Chemical Identity & Structural Analysis

The molecule is a fused heterocyclic system combining a benzene ring, a pyran ring, a thiophene moiety, and a benzyl group.

| Property | Specification |

| IUPAC Name | 4-benzyl-2-(thiophen-2-yl)-4H-chromene |

| Molecular Formula | C₂₀H₁₆OS |

| Molecular Weight | 304.41 g/mol |

| Core Scaffold | 4H-1-Benzopyran (4H-Chromene) |

| Key Substituents | Position 2: 2-Thienyl (Thiophene-2-yl)Position 4: Benzyl (-CH₂Ph) |

| Chirality | Yes (C4 is a chiral center).[1][2] The compound exists as an enantiomeric pair (R/S) unless asymmetrically synthesized. |

| Electronic Character | Electron-rich thiophene donor conjugated with the chromene double bond (C2=C3). |

Structural Visualization

The structure features a conjugation pathway extending from the thiophene ring through the C2=C3 double bond of the pyran ring, terminated by the benzene fusion. The C4-benzyl group is out-of-plane, introducing steric bulk and lipophilicity without participating in the primary conjugation system.

Part 2: Physicochemical Properties[1][2]

Solubility & Lipophilicity

This compound is highly lipophilic due to the combination of the greasy benzyl group, the aromatic chromene core, and the thiophene ring.

-

Predicted LogP: 5.2 – 5.8 (High lipophilicity).

-

Water Solubility: Negligible (< 1 µg/mL).

-

Organic Solubility:

-

Excellent: Dichloromethane (DCM), Chloroform, DMSO, DMF.

-

Good: Acetone, Ethyl Acetate.

-

Poor: Methanol, Ethanol (requires heating).

-

-

Implication: For biological assays, stock solutions must be prepared in DMSO (typically 10–20 mM) and diluted significantly to avoid precipitation in aqueous media.

Electronic & Spectral Properties

-

UV-Vis Absorption: The conjugation between the 2-thienyl group and the chromene double bond typically results in an absorption maximum (

) in the range of 300–340 nm . It is likely to appear as a pale yellow to yellow solid. -

Fluorescence: 2-Aryl-4H-chromenes can exhibit weak fluorescence. The thienyl substituent often quenches fluorescence compared to phenyl analogs due to the heavy atom effect (sulfur), though this varies with solvent polarity.

Stability

-

Oxidation: The C4 position (allylic and benzylic) is susceptible to auto-oxidation to form the corresponding 4-chromanone or 4-hydroxy species upon prolonged exposure to air and light.

-

Acid Sensitivity: The enol ether functionality (C2=C3-O-) is acid-sensitive and can undergo hydrolysis or rearrangement under strong acidic conditions.

Part 3: Synthesis & Reaction Pathways

The most robust synthesis strategy for 4-substituted-4H-chromenes involves the nucleophilic addition of a Grignard reagent to a chromone (4-pyrone) precursor, followed by reduction or reductive elimination.

Mechanistic Pathway (Graphviz)

Figure 1: Synthetic pathway via Grignard addition to the chromone core.

Detailed Protocol (Grignard Route)

-

Precursor Preparation: Synthesize 2-(2-thienyl)chromen-4-one via the Baker-Venkataraman rearrangement of 2'-hydroxyacetophenone and thiophene-2-carboxylic acid chloride, followed by cyclization.

-

Grignard Addition:

-

Dissolve 2-(2-thienyl)chromen-4-one (1.0 eq) in anhydrous THF under Argon.

-

Cool to 0°C.

-

Add Benzylmagnesium bromide (1.2 eq) dropwise.

-

Stir at RT for 2–4 hours.

-

Checkpoint: TLC should show disappearance of the ketone.

-

-

Reductive Workup (Critical Step):

-

The intermediate is a 4-hydroxy compound.[1][2] To obtain the 4H-chromene (removing the -OH and keeping the H), treat the crude intermediate with Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA) in DCM.

-

This effectively reduces the benzylic alcohol to the methylene (CH-Benzyl) while preserving the double bond.

-

Part 4: Biological Potential & Applications[3]

Research into 2-thienyl-4H-chromenes highlights their potential as tubulin polymerization inhibitors and antimicrobial agents .

Structure-Activity Relationship (SAR)[3][4]

-

2-Thienyl Group: Enhances cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) compared to the phenyl analog. The sulfur atom improves lipophilic interaction with the colchicine-binding site of tubulin.

-

4-Benzyl Substitution: Introduces steric bulk that can lock the molecule into a bioactive conformation or fill hydrophobic pockets in the target protein.

-

Chromene Core: Acts as a bioisostere for flavonoids, interacting with various kinases and enzymes.

Biological Evaluation Workflow

Figure 2: Standard biological characterization workflow for chromene derivatives.

References

-

General Synthesis of 4H-Chromenes

-

Jeong, H. J., & Kim, D. Y. (2018). Enantioselective synthesis of 2,4-diaryl-1-benzopyrans. Organic Letters, 20(10), 2944-2947.

-

-

Biological Activity of 2-Thienyl Chromenes

-

Antioxidant and Cytotoxic Potential

-

Chromene Scaffold Review

Sources

exploring the mechanism of action of 4-benzyl-2-(2-thienyl)-4H-chromene

Technical Guide: Elucidating the Mechanism of Action of 4-benzyl-2-(2-thienyl)-4H-chromene

Executive Summary & Structural Logic

The compound 4-benzyl-2-(2-thienyl)-4H-chromene represents a specific structural evolution of the privileged 4H-chromene scaffold. While 4-aryl-4H-chromenes (such as CXL017 and HA14-1) are extensively documented as dual-acting agents targeting tubulin polymerization and Bcl-2 homology domains , the introduction of a 4-benzyl moiety (adding a methylene bridge between the chromene core and the phenyl ring) and a 2-thienyl substituent introduces unique conformational flexibility and lipophilicity profiles.

This guide outlines the rigorous experimental framework required to define the Mechanism of Action (MoA) of this specific analog. Based on Structure-Activity Relationship (SAR) data from homologous series, the primary hypothesis posits this compound as a microtubule-destabilizing agent that induces G2/M cell cycle arrest and subsequent mitochondrial apoptosis.

Structural Hypothesis (SAR Analysis)

-

The 4H-Chromene Core: A proven pharmacophore for binding the colchicine-site of

-tubulin. -

The 2-(2-Thienyl) Group: Bioisosteric to phenyl but with higher lipophilicity and electron-donating capacity, often enhancing potency in cytotoxic assays (IC

< 1 -

The 4-Benzyl Substitution: Unlike the rigid 4-phenyl group found in CXL017, the 4-benzyl group allows for "induced fit" binding within the hydrophobic pocket of Bcl-2 or the interface of the tubulin dimer.

Phase I: In Silico Target Prediction & Docking

Before wet-lab validation, we must establish the binding mode. The 4-benzyl-2-(2-thienyl) motif suggests affinity for hydrophobic pockets.

Protocol 1.1: Comparative Molecular Docking

-

Objective: Determine if the compound favors the Colchicine binding site (Tubulin) or the BH3-binding groove (Bcl-2).

-

Software: AutoDock Vina or Schrödinger Glide.

-

Targets:

- -Tubulin (PDB: 1SA0 - Colchicine bound structure).

-

Bcl-2 (PDB: 4LVT - Venetoclax bound structure).

-

Success Metric: Binding energy (

) < -9.0 kcal/mol and specific H-bond interactions with Val181 and Cys241 (Tubulin) or Arg146 (Bcl-2).

Phase II: Phenotypic Screening (The "What")

We begin by defining the cellular phenotype. If the compound acts via the predicted scaffold mechanism, we expect specific morphological changes.

Protocol 2.1: Cytotoxicity & Time-Dependent Viability

-

Method: MTT or CellTiter-Glo Assay.

-

Cell Lines: MDR-positive (e.g., NCI-H460/MX20) vs. Sensitive (MCF-7, HeLa). Chromenes often overcome P-gp efflux; equal potency in both lines indicates this advantage.

-

Data Output: Calculate IC

at 24h, 48h, and 72h.

Protocol 2.2: Cell Cycle Analysis (Flow Cytometry)

-

Rationale: Tubulin inhibitors cause a distinct G2/M arrest (accumulation of 4N DNA content). Bcl-2 inhibitors typically cause G1 arrest or direct sub-G1 apoptosis without synchronization.

-

Method: Propidium Iodide (PI) staining.

-

Observation: A spike in the G2/M peak >30% confirms tubulin targeting.

Visualizing the Phenotypic Logic

Caption: Logical decision tree for interpreting phenotypic screening data to assign a primary mechanism class.

Phase III: Mechanistic Confirmation (The "How")

Assuming the G2/M arrest phenotype (standard for 2-thienyl chromenes), we proceed to validate the molecular target.

Experiment A: In Vitro Tubulin Polymerization Assay

This is the "Gold Standard" for validating chromene-based antimitotics.

-

Reagents: Purified bovine brain tubulin (>99%), GTP, Buffer (80 mM PIPES, pH 6.9).

-

Detection: Fluorescence (DAPI-based) or Turbidimetry (OD at 340 nm).

-

Procedure:

-

Incubate tubulin with the compound (1, 5, 10

M) at 4°C. -

Shift temp to 37°C to initiate polymerization.

-

Measure absorbance every 30s for 60 mins.

-

-

Result Interpretation:

-

Inhibition: A decrease in

and steady-state plateau compared to vehicle (DMSO) confirms destabilization (vinca/colchicine-like). -

Enhancement: An increase in polymerization rate indicates stabilization (taxane-like). 4H-chromenes are almost exclusively destabilizers.

-

Experiment B: Colchicine Displacement Assay

To pinpoint the binding site.

-

Method: Incubate Tubulin-[

H]Colchicine complex with the compound. -

Analysis: Scintillation counting. A dose-dependent decrease in bound tritium confirms the compound competes for the Colchicine site .

Phase IV: The Apoptotic Cascade (Signaling)

Once the target (Tubulin) is engaged, the cell signals death. We must map this pathway to prove the compound induces Mitochondrial Apoptosis (Intrinsic Pathway), typical of this scaffold.

Key Biomarkers (Western Blot):

-

Bcl-2/Bax Ratio: Expect downregulation of Bcl-2 and upregulation of Bax.

-

Caspase-3 & PARP: Look for cleaved fragments (active forms).

-

Survivin: Often downregulated by tubulin inhibitors.

Mitochondrial Membrane Potential (

-

Dye: JC-1.

-

Result: A shift from red aggregates (healthy) to green monomers (depolarized) indicates mitochondrial outer membrane permeabilization (MOMP).

Pathway Visualization

Caption: The signaling cascade from molecular binding to apoptotic cell death.

Data Summary: Expected Results Table

| Assay | Parameter | Expected Result (Active Compound) | Mechanistic Implication |

| MTT Assay | IC | 0.1 - 5.0 | High cytotoxic potency. |

| Flow Cytometry | Cell Cycle | >40% cells in G2/M phase | Mitotic spindle disruption. |

| Tubulin Assay | OD | Reduced plateau height | Inhibition of tubulin polymerization. |

| Annexin V/PI | Q2/Q4 Population | Increased Annexin V+ | Induction of apoptosis (not necrosis). |

| JC-1 Staining | Red/Green Ratio | Decrease (Green shift) | Loss of mitochondrial potential. |

| Western Blot | Cleaved PARP | Strong Band Presence | Execution of apoptosis. |

References

-

Kemnitzer, W., et al. (2004). Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Journal of Medicinal Chemistry. Link

-

Vosooghi, M., et al. (2010).[1] Synthesis and cytotoxic activity of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. European Journal of Medicinal Chemistry. Link

-

El-Sawy, E. R., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.[1] Frontiers in Chemistry. Link

-

Goutam Kumar Das, S., et al. (2011). Structure-Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and Its Analogues. Journal of Medicinal Chemistry. Link

-

Galal, S. A., et al. (2010). Thieno[2,3-b]thiophene derivatives as new potential antitumor agents. Bioorganic & Medicinal Chemistry Letters (Context for Thienyl-Chromene bioactivity). Link

Sources

Technical Monograph: Pre-Clinical Evaluation of 4-benzyl-2-(2-thienyl)-4H-chromene

Chemical Context & Rationale

The molecule 4-benzyl-2-(2-thienyl)-4H-chromene represents a strategic hybridization of the pharmacologically "privileged" chromene scaffold with a thienyl moiety. In drug discovery, 4H-chromenes are extensively documented as potent anticancer agents, acting primarily as tubulin polymerization inhibitors and Bcl-2 antagonists [1, 2].

Structural Logic

-

The Chromene Core: Provides the rigid bicyclic framework necessary for binding to the colchicine site of tubulin.

-

The 2-Thienyl Group: Acts as a bioisostere for a phenyl ring. Its electron-rich nature and smaller van der Waals radius often enhance lipophilicity and metabolic stability compared to the phenyl analogue [3].

-

The 4-Benzyl Substitution: This is the critical differentiator. Unlike the rigid 4-aryl derivatives common in literature (e.g., Crolibulin analogues), the 4-benzyl group introduces a methylene linker. This flexibility allows the phenyl ring to explore hydrophobic pockets within the target protein that rigid analogues cannot reach, potentially overcoming resistance mechanisms found in standard microtubule-targeting agents (MTAs).

Compound Management & Solubilization[1][2]

As an Application Scientist, I cannot overstate that poor solubility is the primary cause of false negatives in chromene screening. These molecules are highly lipophilic.

Protocol: Solubilization & Storage[2][3][4]

-

Stock Preparation: Dissolve the neat powder in 100% DMSO (molecular biology grade) to a concentration of 10 mM .

-

Critical Step: Vortex for 60 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the chromene double bond) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions:

-

Dilute the stock into serum-free media immediately prior to treatment.

-

Limit: Ensure final DMSO concentration on cells is < 0.5% (v/v) . Concentrations above 0.5% induce solvent toxicity that masks the compound's true IC50.

-

The Screening Matrix: Cytotoxicity Protocols

We employ a biphasic screening approach: a metabolic surrogate assay (MTT) for high-throughput elimination, followed by a protein-mass assay (SRB) for validation.

Phase I: Cell Line Selection

Select cell lines that represent distinct epithelial cancer types and p53 statuses, as chromenes often show selectivity for p53-mutant lines [1].

| Cell Line | Tissue Origin | p53 Status | Rationale |

| MCF-7 | Breast | Wild-type | Standard solid tumor model; sensitive to tubulin inhibitors. |

| HepG2 | Liver | Wild-type | Evaluates metabolic stability and hepatotoxicity. |

| HCT-116 | Colon | Wild-type | High proliferative rate; ideal for apoptosis detection. |

| A549 | Lung | Mutant | Assessing efficacy in drug-resistant phenotypes. |

Phase II: The MTT Assay Protocol

Why MTT? It is rapid and measures mitochondrial dehydrogenase activity, a direct correlate of metabolic viability in active cells.

Step-by-Step Methodology:

-

Seeding: Plate cells in 96-well plates.

-

Density: 5,000–10,000 cells/well (optimized per cell line to ensure exponential growth at 48h).

-

Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

-

-

Treatment:

-

Remove old media. Add 100 µL of fresh media containing the compound.

-

Dose Range: 0.1, 1, 5, 10, 25, 50, 100 µM (Logarithmic spacing is crucial for accurate IC50).

-

Controls: Vehicle (0.5% DMSO) and Positive Control (e.g., Colchicine or Paclitaxel).

-

-

Exposure: Incubate for 48 hours.

-

Development:

-

Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours until purple formazan crystals form.

-

Aspirate media carefully (do not disturb crystals).

-

Solubilize crystals with 150 µL DMSO.

-

-

Read: Measure absorbance at 570 nm (reference filter 630 nm).

Phase III: Data Interpretation

Calculate % Viability using the formula:

-

Hit Criteria: An IC50 < 10 µM warrants secondary mechanistic screening.

-

False Positive Check: If the media turns yellow/orange immediately upon addition of the compound, the chromene may be reducing the MTT directly (chemical interference). In this case, switch to the SRB Assay (Sulforhodamine B), which stains cellular protein and is independent of mitochondrial redox state [4].

Mechanistic Validation (Secondary Screen)

Once cytotoxicity is confirmed, we must validate the Mechanism of Action (MOA). Based on the 2-thienyl-4H-chromene structure, the hypothesis is Apoptosis via Tubulin Destabilization .

Workflow Visualization

The following diagram outlines the logical flow from compound synthesis to hit validation.

Caption: Figure 1. Hierarchical screening workflow ensuring elimination of false positives before mechanistic investment.

Protocol: Annexin V/PI Staining (Flow Cytometry)

To confirm the compound kills via programmed cell death (apoptosis) rather than non-specific necrosis (which suggests toxicity):

-

Treat: Cells with IC50 concentration for 24h.

-

Harvest: Trypsinize and wash with PBS.

-

Stain: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains permeable DNA).

-

Analyze:

-

Annexin V+/PI-: Early Apoptosis (Desired).

-

Annexin V+/PI+: Late Apoptosis.

-

Annexin V-/PI+: Necrosis (Undesired - suggests membrane lysis).

-

Proposed Mechanism of Action

The diagram below illustrates the hypothesized pathway based on 4-aryl-4H-chromene literature [5].

Caption: Figure 2.[1] Hypothesized signaling cascade. The compound targets tubulin, triggering G2/M arrest and Bcl-2 mediated apoptosis.

Summary of Expected Outcomes

Based on Structure-Activity Relationship (SAR) data of similar 2-thienyl chromenes:

-

Potency: Expect IC50 values in the low micromolar range (1–5 µM) against MCF-7 and HCT-116.

-

Selectivity: The compound should show reduced toxicity toward normal fibroblast lines (e.g., HFF-1) compared to cancer lines.

-

Solubility: Precipitation at >50 µM in aqueous media is likely; data above this concentration should be treated with skepticism.

References

-

Kemnitzer, W., et al. (2007). Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Journal of Medicinal Chemistry, 50(12), 2858–2864.

-

Mahmoodi, M., et al. (2009). In vitro cytotoxicity and apoptotic inducing activity of the synthesized 4-aryl-4H-chromenes derivatives against human cancer cell lines. Tehran University of Medical Sciences Journal, 67(6), 387-392.

-

Thomas, N., et al. (2013). 2-Amino-4-aryl-4H-chromene-3-carbonitriles: A new series of microtubule destabilizers. Bioorganic & Medicinal Chemistry Letters, 23(21), 5949–5952.

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[1] Nature Protocols, 1(3), 1112–1116.

-

Alblewi, F. F., et al. (2019).[2][3] 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 729.

Sources

Methodological & Application

laboratory protocol for the synthesis of 4-benzyl-2-(2-thienyl)-4H-chromene

This document outlines a validated laboratory protocol for the synthesis of 4-benzyl-2-(2-thienyl)-4H-chromene . This structural motif—a 2,4-disubstituted 4H-chromene—is of significant interest in medicinal chemistry due to the privileged nature of the benzopyran scaffold, often associated with anticancer, antimicrobial, and anti-inflammatory activities.

The synthesis strategy employs a modular three-phase approach :

-

Scaffold Construction: Synthesis of the 2-(2-thienyl)chromone core via chalcone cyclization.

-

Nucleophilic Functionalization: Introduction of the benzyl group via Grignard addition.

-

Reductive Deoxygenation: Ionic hydrogenation to yield the final 4H-chromene.

Part 1: Reaction Logic & Mechanism

The synthesis relies on the electrophilicity of the chromone C4-carbonyl and the stability of the subsequent pyrylium-like intermediates.

Key Mechanistic Steps:

-

Claisen-Schmidt Condensation: Base-catalyzed condensation of 2'-hydroxyacetophenone and 2-thiophenecarboxaldehyde yields a chalcone.

-

Oxidative Cyclization: The chalcone is cyclized to 2-(2-thienyl)-4H-chromen-4-one using Iodine/DMSO.

-

1,2-Addition: Benzylmagnesium bromide attacks the C4 carbonyl, breaking the aromaticity of the pyrone ring to form a tertiary alkoxide.

-

Ionic Hydrogenation: Treatment with Triethylsilane (

) and Trifluoroacetic acid (TFA) generates a resonance-stabilized carbocation at C4, which is intercepted by a hydride from the silane. This method is chemoselective, preserving the C2-C3 double bond and the thiophene ring (which would be sensitive to catalytic hydrogenation).

Figure 1: Step-wise synthetic pathway from commercial starting materials to the target 4H-chromene.[1]

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of 2-(2-thienyl)-4H-chromen-4-one

Note: If this intermediate is commercially available, skip to Phase 2.

Reagents & Equipment:

-

2'-Hydroxyacetophenone (10 mmol)

-

2-Thiophenecarboxaldehyde (10 mmol)

-

Potassium Hydroxide (KOH) pellets (20 mmol)

-

Ethanol (absolute), DMSO, Iodine (

) -

Round-bottom flask (100 mL), reflux condenser, magnetic stirrer.

Step-by-Step:

-

Chalcone Formation:

-

Dissolve 2'-hydroxyacetophenone (1.36 g, 10 mmol) and 2-thiophenecarboxaldehyde (1.12 g, 10 mmol) in Ethanol (20 mL).

-

Add KOH pellets (1.12 g, 20 mmol) and stir at room temperature for 12–16 hours. The solution will turn deep red/orange.

-

Pour the mixture into ice-water (100 mL) and acidify with 1M HCl to pH ~3.

-

Filter the precipitated yellow solid (Chalcone), wash with water, and recrystallize from ethanol.

-

-

Cyclization:

-

Dissolve the dried Chalcone (approx. 2.4 g, 10 mmol) in DMSO (15 mL).

-

Add a catalytic amount of Iodine (0.1 mmol, ~25 mg).

-

Heat the mixture at 140°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the chalcone.

-

Cool to room temperature and pour into aqueous sodium thiosulfate (10% soln) to quench iodine.

-

Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

, and concentrate. -

Purify via silica gel column chromatography (Hexane:EtOAc gradient) to obtain the 2-(2-thienyl)chromone as a solid.

-

Phase 2: Grignard Addition (Introduction of Benzyl Group)

Reagents:

-

2-(2-thienyl)chromone (1.0 eq, from Phase 1)

-

Benzylmagnesium bromide (1.0 M in THF, 1.5 eq)

-

Anhydrous THF (Tetrahydrofuran)

-

Saturated

solution

Protocol:

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask under Argon atmosphere.

-

Dissolution: Add 2-(2-thienyl)chromone (228 mg, 1.0 mmol) and anhydrous THF (10 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add Benzylmagnesium bromide (1.5 mL, 1.5 mmol) dropwise via syringe over 10 minutes. The solution color will change (often to dark red or brown) indicating the formation of the alkoxide.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

-

Quench: Cool back to 0°C and carefully quench with saturated

(5 mL). -

Workup: Extract with Diethyl Ether (3 x 15 mL). Wash combined organics with water and brine. Dry over

and evaporate.-

Checkpoint: The crude product is 4-benzyl-2-(2-thienyl)-4H-chromen-4-ol . This intermediate is tertiary and prone to dehydration; proceed immediately to Phase 3 or store at -20°C under Argon.

-

Phase 3: Ionic Hydrogenation (Formation of 4H-Chromene)

Reagents:

-

Crude Chromenol (from Phase 2)

-

Triethylsilane (

, 3.0 eq) -

Trifluoroacetic Acid (TFA, 5.0 eq)

-

Dichloromethane (DCM, anhydrous)

Protocol:

-

Dissolution: Dissolve the crude chromenol (approx. 1.0 mmol theoretical) in anhydrous DCM (10 mL) in a dry flask.

-

Silane Addition: Add Triethylsilane (0.48 mL, 3.0 mmol) in one portion.

-

Acid Addition: Cool to 0°C . Add TFA (0.38 mL, 5.0 mmol) dropwise. Caution: Exothermic.

-

Reaction: Stir at 0°C for 15 minutes, then warm to room temperature. Stir for 1–2 hours.

-

Mechanism Note: TFA generates the carbocation at C4 (stabilized by the benzyl group and oxygen lone pair).

delivers a hydride to this cation.

-

-

Workup: Quench by carefully pouring into saturated

solution (gas evolution). Extract with DCM (3 x 15 mL). -

Purification: Dry organics over

, concentrate, and purify via flash column chromatography (Silica gel, Hexane:EtOAc 95:5). -

Characterization: The product 4-benzyl-2-(2-thienyl)-4H-chromene should be isolated as a pale yellow oil or low-melting solid.

Part 3: Data Summary & Safety

Reagent Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount (1 mmol scale) | Role |

| 2-(2-thienyl)chromone | 228.27 | 1.0 | 228 mg | Limiting Reagent |

| Benzylmagnesium bromide | ~194 (1M soln) | 1.5 | 1.5 mL (1M in THF) | Nucleophile |

| Triethylsilane | 116.28 | 3.0 | 480 µL | Hydride Source |

| Trifluoroacetic Acid | 114.02 | 5.0 | 380 µL | Proton Source |

Safety & Hazards

-

Thiophene Derivatives: Often possess a strong, unpleasant odor. Work in a well-ventilated fume hood.

-

Benzylmagnesium Bromide: Water-reactive and pyrophoric. Use anhydrous techniques (Schlenk line or drying tubes).

-

Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Causes severe burns. Wear acid-resistant gloves.

-

Chromene Derivatives: Biological activity is likely (potential DNA binding or cytotoxicity). Handle as a potential potent compound.

References

-

General Synthesis of 4H-Chromenes

- Thadkapally, S., Kunjachan, A. C., & Menon, R. S. (2016). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Beilstein Journal of Organic Chemistry, 12, 117–123.

-

Ionic Hydrogenation (Silane/TFA Reduction)

-

Garg, S. K., et al. (2014).[6] A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances. (Context: Reduction of benzylic alcohols/cations to hydrocarbons).

-

- Gabriele, B., et al. (2010). Synthesis of substituted 4H-chromenes. European Journal of Organic Chemistry. (General methodology for nucleophilic addition to chromone carbonyls).

-

Thiophene-Chromene Hybrids

- Kulla, H., et al. (2018). Design and synthesis of benzothiazole/thiophene-4H-chromene hybrids. Royal Society of Chemistry Advances.

Sources

- 1. researchgate.net [researchgate.net]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]

Application Note: High-Throughput Screening & Validation of 4-benzyl-2-(2-thienyl)-4H-chromene (BTC-4)

Executive Summary

This guide details the operational protocols for utilizing 4-benzyl-2-(2-thienyl)-4H-chromene (herein referred to as BTC-4 ) in High-Throughput Screening (HTS) campaigns. BTC-4 represents a privileged scaffold in medicinal chemistry, specifically within the class of 2,4-disubstituted-4H-chromenes. These molecules are potent disruptors of microtubule dynamics (targeting the colchicine-binding site) and inducers of apoptosis via the Bcl-2/Bax axis.

This document provides a validated workflow for screening BTC-4 libraries, managing its lipophilicity during liquid handling, and confirming hits using orthogonal mechanistic assays.

Chemical Identity & Compound Management

The efficacy of BTC-4 in HTS is heavily dependent on proper solubilization. The 2-thienyl moiety enhances bioactivity but increases hydrophobicity, while the 4-benzyl group provides critical flexibility for hydrophobic pocket occupancy (e.g., in Tubulin or Bcl-2).

Physicochemical Profile

| Property | Value/Description | Impact on HTS |

| Molecular Weight | ~304.4 g/mol | Ideal for cellular permeability (Lipinski compliant). |

| LogP (Predicted) | 4.2 – 4.8 | High Lipophilicity. Requires strict DMSO management to prevent precipitation in aqueous buffers. |

| Solubility | Low in water; High in DMSO/DMF | Stock solutions must be ≥10 mM in 100% DMSO. |

| Stability | Photo-sensitive | Critical: Chromenes can undergo photo-oxidation. Store in amber vials; minimize light exposure during dispensing. |

Stock Preparation Protocol

-

Weighing: Weigh solid BTC-4 into an amber glass vial (avoid plastics that leach plasticizers).

-

Dissolution: Add anhydrous DMSO (Grade: Cell Culture Tested) to achieve a 10 mM master stock.

-

Note: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw cycles. Store at -20°C under argon/nitrogen if possible.

HTS Workflow: Phenotypic & Target-Based Assays

The screening strategy employs a Funnel Approach :

-

Primary Screen: Cell-based cytotoxicity (Phenotypic).

-

Secondary Screen: Tubulin Polymerization Inhibition (Target-based).

-

Mechanistic Confirmation: Caspase-3/7 Activation (Apoptosis).

Primary Screen: Cell Viability (ATP-Luminescence)

Objective: Identify BTC-4 analogs that induce cell death in cancer models (e.g., MCF-7 or HepG2) at < 10 µM.

Assay Principle: Quantification of ATP, which signals metabolically active cells. The 4H-chromene scaffold typically induces cell cycle arrest followed by mitochondrial collapse, leading to rapid ATP depletion.

Protocol (384-well Format):

-

Cell Seeding: Dispense 1,000 cells/well (MCF-7) in 25 µL media using a Multidrop Combi. Incubate for 24h at 37°C/5% CO₂.

-

Compound Transfer:

-

Use an Acoustic Liquid Handler (e.g., Echo 550) to transfer 25 nL of BTC-4 (10 mM stock) directly to assay plates.

-

Final Concentration: 10 µM (0.1% DMSO).

-

Controls: High Control (10 µM Colchicine), Low Control (0.1% DMSO).

-

-

Incubation: Incubate for 48 hours.

-

Detection: Add 25 µL of CellTiter-Glo® reagent. Shake for 2 mins; incubate 10 mins (dark).

-

Read: Measure Luminescence (0.1s integration).

Data Normalization:

Secondary Screen: Tubulin Polymerization Assay

Objective: Confirm that the cytotoxic effect of BTC-4 is driven by direct interaction with tubulin (Colchicine-site binding), a known mechanism for 2-thienyl-4H-chromenes.

Assay Principle: Fluorescence-based kinetic assay. Free tubulin is non-fluorescent; polymerized microtubules incorporate a fluorophore (DAPI or specialized reporter) that fluoresces upon polymerization. Inhibitors like BTC-4 prevent the increase in fluorescence.

Protocol:

-

Buffer Prep: Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

Compound Addition: Add 5 µL of 10x BTC-4 (in buffer/DMSO) to a black 96-well half-area plate.

-

Tubulin Addition: Dispense 45 µL of Porcine Brain Tubulin (3 mg/mL in G-PEM containing fluorescent reporter).

-

Kinetic Read: Immediately place in a fluorometer pre-warmed to 37°C.

-

Excitation/Emission:[1] 360 nm / 450 nm.

-

Duration: Read every 1 min for 60 mins.

-

Interpretation:

-

Vmax Suppression: BTC-4 should flatten the sigmoidal polymerization curve similar to Colchicine or Nocodazole.

Visualizing the Mechanism of Action

Understanding the biological cascade is essential for interpreting HTS data. The diagram below illustrates the validated pathway for BTC-4.

Figure 1: Mechanism of Action for BTC-4. The compound binds tubulin, causing mitotic arrest and subsequent mitochondrial-mediated apoptosis.

Triage & Validation Strategy

The following workflow ensures that hits from the primary screen are true positives and not artifacts (e.g., aggregators or luciferase inhibitors).

Figure 2: HTS Triage Workflow. Step-by-step filtration from library to validated lead.

Critical Technical Considerations

The "Thienyl" Factor

The 2-thienyl group is bioisosteric to phenyl but more electron-rich. This increases the binding affinity to the hydrophobic pocket of tubulin. However, thienyl rings can be metabolically active (S-oxidation).

-

Recommendation: In late-stage validation, perform a microsome stability assay early to ensure the thienyl moiety is not rapidly degraded.

False Positives (Aggregators)

Hydrophobic chromenes (LogP > 4) can form colloidal aggregates in assay buffer, sequestering proteins non-specifically.

-

Control: Include 0.01% Triton X-100 in the biochemical tubulin assay buffer. If potency disappears with detergent, the compound is a false-positive aggregator.

Structure-Activity Relationship (SAR) Insights

For researchers expanding the BTC-4 library:

-

C4 Position: The 4-benzyl group is critical. Replacing it with a rigid phenyl often retains activity, but the benzyl methylene linker allows for better "induced fit" in the binding pocket.

-

C2 Position: The 2-thienyl is superior to 2-furyl or 2-phenyl for cytotoxicity in this scaffold class.

References

-

Vosooghi, M., et al. (2010).[2] Synthesis and cytotoxic activity of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. Bioorganic & Medicinal Chemistry Letters. Link

-

Kemnitzer, W., et al. (2004). Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Journal of Medicinal Chemistry. Link

-

El-Sawy, E. R., et al. (2021). Synthesis and biological evaluation of 2-(thiophen-2-yl)-4H-chromene derivatives as potential anticancer agents.[3][4] RSC Advances. Link

-

Kaszubowska, L. (2020).[2][5][6] 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.[2] Frontiers in Chemistry. Link

-

Patil, S. A., et al. (2013). Synthesis and biological evaluation of novel 4H-chromene derivatives as anticancer agents targeting tubulin polymerization. European Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 3. scielo.br [scielo.br]

- 4. benthamscience.com [benthamscience.com]

- 5. 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

Application Note: 4-Benzyl-2-(2-thienyl)-4H-chromene in Cancer Cell Line Studies

This Application Note and Protocol guide details the experimental evaluation of 4-benzyl-2-(2-thienyl)-4H-chromene , a specific derivative of the biologically privileged 4H-chromene scaffold. Based on the structure-activity relationships (SAR) of 2-thienyl and 4-substituted chromenes, this compound is categorized as a microtubule-destabilizing agent and apoptosis inducer .

Introduction & Mechanism of Action

The 4H-chromene (benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets. The specific derivative 4-benzyl-2-(2-thienyl)-4H-chromene combines two critical pharmacophores:

-

2-(2-Thienyl) Moiety: Acts as a bioisostere of the phenyl ring, often enhancing lipophilicity and metabolic stability while improving binding affinity to the colchicine-binding site of tubulin [1, 2].

-

4-Benzyl Substitution: Unlike the rigid 4-phenyl group found in many standard anticancer chromenes (e.g., CXL017), the 4-benzyl group introduces a flexible methylene linker. This allows the phenyl ring to access deeper hydrophobic pockets within the Bcl-2 protein or the tubulin

-subunit, potentially overcoming resistance mechanisms associated with rigid analogs [3, 4].

Primary Mechanism:

-

Tubulin Inhibition: Binding to the colchicine site, preventing microtubule polymerization.

-

Cell Cycle Arrest: Accumulation of cells in the G2/M phase due to spindle formation failure.

-

Apoptosis: Mitochondrial membrane depolarization (

loss) and activation of Caspase-3/9.

Pathway Visualization

Caption: Dual-mechanism pathway showing tubulin destabilization and Bcl-2 modulation leading to apoptotic cell death.

Experimental Protocols

Preparation of Stock Solutions

Rationale: Chromene derivatives are highly lipophilic. Proper solubilization is critical to prevent micro-precipitation in cell culture media, which causes false-negative cytotoxicity data.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade

99.9%). -

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in culture medium immediately before use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

In Vitro Cytotoxicity Assay (MTT/SRB)

Objective: Determine the IC

Step-by-Step Protocol:

-

Seeding: Seed cells in 96-well plates at a density of

to -

Incubation: Incubate for 24 hours at 37°C, 5% CO

to allow attachment. -

Treatment:

-

Prepare serial dilutions of 4-benzyl-2-(2-thienyl)-4H-chromene (e.g., 0.1, 0.5, 1, 5, 10, 50, 100

M). -

Include a Vehicle Control (0.5% DMSO) and a Positive Control (Colchicine or Paclitaxel).

-

Add 100

L of treatment medium to each well (Triplicate).

-

-

Exposure: Incubate for 48 or 72 hours.

-

Development (MTT):

-

Add 20

L MTT solution (5 mg/mL in PBS). Incubate 3–4 hours. -

Remove supernatant carefully.

-

Dissolve formazan crystals in 150

L DMSO.

-

-

Read: Measure absorbance at 570 nm (reference 630 nm).

-

Analysis: Calculate % Cell Viability =

. Fit data to a non-linear regression model (Sigmoidal Dose-Response) to derive IC

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm mechanism of action by observing G2/M phase arrest, a hallmark of tubulin inhibitors.

Step-by-Step Protocol:

-

Treatment: Treat cells (6-well plate,

cells/well) with the compound at 1x and 2x IC -

Harvesting: Trypsinize cells, wash with cold PBS.

-

Fixation: Resuspend pellet in 300

L PBS. Add 700 -

Staining:

-

Wash cells with PBS to remove ethanol.

-

Resuspend in 500

L PI/RNase Staining Buffer (50

-

-

Incubation: 30 minutes at 37°C in the dark.

-

Acquisition: Analyze 10,000 events using a Flow Cytometer (excitation 488 nm, emission ~617 nm).

-

Result Interpretation:

-

G0/G1 Peak: 2N DNA content.

-

G2/M Peak: 4N DNA content. Expect significant increase (accumulation) here.

-

Sub-G1: <2N DNA. Indicates apoptosis/fragmented DNA.

-

Tubulin Polymerization Assay (Cell-Free)

Objective: Validate direct interaction with tubulin.

Protocol:

-

Use a fluorescence-based Tubulin Polymerization Kit (>99% pure tubulin).

-

Prepare tubulin solution in G-PEM buffer (GTP, PIPES, EGTA, MgCl

) on ice. -

Add 4-benzyl-2-(2-thienyl)-4H-chromene (10

M) to the wells of a pre-warmed (37°C) 96-well plate. -

Add tubulin solution immediately.

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes at 37°C.

-

Outcome:

-

Standard: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

-

Inhibitor (Chromene): Flattened curve or increased lag time, indicating suppression of microtubule assembly.

-

Data Presentation & Analysis

Expected Results Summary

| Assay | Parameter | Expected Outcome for 4-Benzyl-2-(2-thienyl)-4H-chromene |

| MTT Assay | IC | Low micromolar to nanomolar range (0.1 – 5.0 |

| Flow Cytometry | Cell Cycle | G2/M Arrest (>40% population vs <20% in control). |

| Annexin V/PI | Apoptosis | Increase in Early (Annexin+/PI-) and Late (Annexin+/PI+) apoptosis. |

| Tubulin Assay | V | Significant reduction in polymerization rate compared to vehicle. |

Experimental Workflow Diagram

Caption: Sequential workflow from compound solubilization to mechanistic validation.

References

-

Design, Synthesis and Structural Confirmation of a Series of 2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonate Derivatives. Source: Journal of the Brazilian Chemical Society. Context: Establishes the cytotoxicity and antioxidant potential of 2-thienyl substituted chromenes. URL:[Link]

-

New substituted 4H-chromenes as anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters (via PMC). Context: Identifies chromenes as potent nanomolar inhibitors of tubulin targeting the colchicine binding site. URL:[Link]

-

Synthesis and characterization of novel 2-amino-chromene-nitriles that target Bcl-2 in acute myeloid leukemia cell lines. Source: Molecular Cancer Therapeutics (via SciSpace).[1] Context: Discusses the role of chromene derivatives in Bcl-2 inhibition and apoptosis induction. URL:[Link]

-

4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions. Source: Bioorganic & Medicinal Chemistry (via PMC). Context: Highlights the critical nature of the C4-position substitution for overcoming drug resistance. URL:[Link]

Sources

experimental design for testing the efficacy of 4-benzyl-2-(2-thienyl)-4H-chromene in vivo

Abstract & Scientific Rationale

This application note details the protocol for evaluating the in vivo efficacy of 4-benzyl-2-(2-thienyl)-4H-chromene , a synthetic small molecule belonging to the privileged 4-aryl-4H-chromene scaffold.

Scientific Premise: Substituted 4H-chromenes, particularly those with 2-thienyl moieties, function as dual-mechanism agents. They act primarily as tubulin polymerization inhibitors (binding to the colchicine site) and Bcl-2 antagonists . This dual action disrupts microtubule dynamics during mitosis (G2/M arrest) and simultaneously lowers the apoptotic threshold via the intrinsic mitochondrial pathway.

Objective: To validate the therapeutic index and tumor regression capability of the compound in a murine xenograft model, establishing a causal link between drug administration and tumor growth inhibition (TGI).

Compound Formulation & Preparation

Challenge: 4H-chromene derivatives are highly lipophilic (LogP > 3.5), leading to poor aqueous solubility. Standard saline formulations will result in precipitation and erratic bioavailability. Solution: A co-solvent system utilizing PEG300 and Tween 80 is required to maintain solubility for Intraperitoneal (IP) or Oral (PO) administration.

Standard Lipophilic Formulation Protocol

| Component | Volume % | Function |

| DMSO (Dimethyl sulfoxide) | 5% | Primary solubilizer (Stock solution) |

| PEG 300 (Polyethylene glycol) | 40% | Co-solvent / Viscosity modifier |

| Tween 80 (Polysorbate 80) | 5% | Surfactant / Emulsifier |

| PBS or Saline (0.9%) | 50% | Aqueous carrier (Add last) |

Preparation Steps:

-

Weigh the precise amount of 4-benzyl-2-(2-thienyl)-4H-chromene.

-

Dissolve completely in 100% DMSO (5% of final volume). Vortex until clear.

-

Add PEG 300 (40% of final volume) and vortex.

-

Add Tween 80 (5% of final volume) and vortex.

-

Slowly add warm (37°C) Saline (50% of final volume) while vortexing to prevent shock precipitation.

-

QC Check: The final solution should be clear or slightly opalescent. If cloudy, sonicate for 10 mins at 37°C.

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the critical path from toxicity screening to efficacy validation.

Figure 1: Sequential workflow ensuring safety parameters (MTD) are established before resource-intensive efficacy trials.

Phase I: Maximum Tolerated Dose (MTD) Pilot

Why this is mandatory: Chromenes can exhibit off-target toxicity. Proceeding to efficacy without an MTD can lead to premature death or ethical endpoints unrelated to cancer, invalidating the study.

-

Subjects: CD-1 or BALB/c mice (n=3 per group), non-tumor bearing.

-

Dosing Regimen: "3+3" Step-up design.

-

Group A: 10 mg/kg (IP, q.d. x 5 days)

-

Group B: 25 mg/kg (IP, q.d. x 5 days)

-

Group C: 50 mg/kg (IP, q.d. x 5 days)

-

-

Endpoints: Body weight loss >15%, lethargy, piloerection.

-

Decision Rule: The MTD is the highest dose where body weight loss is <10% and no neurological signs are observed. Use 80% of MTD for the efficacy study.

Phase II: Tumor Xenograft Efficacy Protocol

Model Selection: A549 (Lung) or MDA-MB-231 (Breast) . Rationale: These lines are highly sensitive to tubulin destabilizers and Bcl-2 inhibitors, the predicted MoA of 2-thienyl-4H-chromenes.

Step-by-Step Protocol

-

Cell Preparation:

-

Harvest cells in log-phase growth (70-80% confluence).

-

Resuspend in 1:1 mixture of PBS and Matrigel (Basement Membrane Matrix). Matrigel is critical for consistent tumor take rates.

-

Concentration:

cells per 100 µL injection.

-

-

Inoculation:

-

Inject 100 µL subcutaneously into the right flank of female BALB/c Nude or SCID mice (6-8 weeks old).

-

Monitor until tumors reach palpable size (~100 mm³). This usually takes 10-14 days.

-

-

Randomization & Treatment:

-

Once tumors reach 100 mm³, randomize mice into 4 groups (n=8 per group) to ensure equal average tumor volume across groups.

-

| Group | Treatment | Dose | Schedule | Purpose |

| G1 | Vehicle Control | N/A | Daily (q.d.) | Baseline Growth |

| G2 | Test Compound | Low (e.g., 15 mg/kg) | Daily (q.d.) | Dose-Response |

| G3 | Test Compound | High (e.g., 30 mg/kg) | Daily (q.d.) | Max Efficacy |

| G4 | Positive Control | Paclitaxel (10 mg/kg) | Q3D (Every 3 days) | Validation |

-

Data Collection (Duration: 21-28 Days):

-

Tumor Volume (TV): Measure 3x/week using digital calipers.

-

Formula:

-

-

Body Weight: Measure 3x/week. (Weight loss >20% requires euthanasia).

-

Phase III: Mechanism of Action (MoA) Validation

Hypothesis: The compound induces apoptosis via microtubule destabilization. Visualizing the Pathway:

Figure 2: Proposed dual-mechanism pathway. Primary efficacy is driven by tubulin binding, enhanced by Bcl-2 suppression.

Post-Mortem Analysis Protocol

At study termination (Day 28), harvest tumors and process for:

-

H&E Staining: To visualize necrosis and overall tissue architecture.

-

IHC (Immunohistochemistry):

-

Ki-67: Marker for cell proliferation. Expect reduction in G3 vs G1.

-

Cleaved Caspase-3: Marker for apoptosis. Expect increase in G3 vs G1.

-

-

Western Blot (Optional): Homogenize tumor tissue to assay for Bcl-2 downregulation and Bax upregulation, confirming the molecular mechanism.

Statistical Analysis Plan

-

Tumor Growth Inhibition (%TGI):

Where -

Significance Test: Two-way ANOVA followed by Bonferroni’s post-hoc test (Time x Treatment).

-

Software: GraphPad Prism or SPSS. P-value < 0.05 is considered significant.

References

-

Kemnitzer, W., et al. (2004). Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Journal of Medicinal Chemistry, 47(25), 6299–6310. Link

-

El-Sawy, E. R., et al. (2021). Synthesis and biological evaluation of some novel 4H-chromene derivatives as potential anticancer agents. Bioorganic Chemistry, 104, 104223. Link

-

Vickers, C. (2017). Lipid-based formulations for oral delivery of lipophilic drugs. Drug Development and Industrial Pharmacy. Link

-

Gourdeau, H., et al. (2004). Antivascular and antitumor evaluation of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes.[1] Molecular Cancer Therapeutics, 3(11), 1375-1384. Link

Sources

Application Note: Solubilization and Handling of 4-benzyl-2-(2-thienyl)-4H-chromene for In Vitro Experiments

Executive Summary & Physicochemical Context

The compound 4-benzyl-2-(2-thienyl)-4H-chromene represents a class of highly lipophilic heterocyclic scaffolds often investigated for anticancer potential (e.g., tubulin inhibition or MDR reversal). Unlike its 2-amino-3-cyano analogs (such as CXL017), this specific structure lacks significant polar hydrogen-bond donors (like -NH2 or -OH) and ionizable groups.

The Challenge: The combination of the benzopyran (chromene) core, a benzyl moiety, and a thiophene ring creates a molecule with a high estimated partition coefficient (cLogP > 5.0). While soluble in organic solvents, this compound is prone to "solvent shock" precipitation —the immediate formation of micro-crystals when a concentrated organic stock is introduced to aqueous culture media. This phenomenon is the primary cause of false negatives (loss of effective dose) or false positives (non-specific toxicity from crystals) in cytotoxicity assays.

This guide provides a validated "Step-Down Dilution" protocol to ensure stable dispersion in in vitro systems.

Physicochemical Profile (Estimated)

| Property | Value / Characteristic | Implication for Handling |

| Molecular Weight | ~304.4 g/mol | Small molecule, membrane permeable. |

| LogP (Predicted) | > 5.0 (Highly Lipophilic) | Insoluble in water/PBS. Requires organic carrier. |

| H-Bond Donors | 0 | Poor aqueous solubility even at low pH. |

| Key Solvents | DMSO, DMF, Acetone | DMSO is the biological standard. |

| Stability | Sensitive to UV/Oxidation | Store stocks in amber vials under inert gas. |

Reagents and Equipment

-

Compound: 4-benzyl-2-(2-thienyl)-4H-chromene (Solid powder).

-

Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

99.9% (Cell Culture Grade).-

Note: Avoid Ethanol if possible; it evaporates too quickly, altering concentration during serial dilutions.

-

-

Intermediate Solvent (Optional): PEG-400 or Tween-80 (for Protocol B).

-

Vessels: Glass vials (borosilicate) for stocks; Polypropylene (low-binding) for dilutions. Polystyrene plastics can absorb lipophilic chromenes.

-

QC Equipment: Inverted microscope or Plate Reader (Absorbance at 600nm).

Protocol A: The "Step-Down" DMSO Method (Standard)

This protocol is designed for standard IC50 screening where the final concentration is

Step 1: Preparation of Master Stock (20 mM)

-

Calculate the mass required for a 20 mM concentration.

-

Example: To make 1 mL of 20 mM stock, weigh 6.09 mg of compound.

-

-

Add 100% Anhydrous DMSO to the glass vial.

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: Hold against a light source. The solution must be perfectly clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 50

) to avoid freeze-thaw cycles. Store at -20°C.

Step 2: Intermediate Dilutions (The Critical Step)

Do not spike the 20 mM stock directly into the cell culture plate. The concentration gradient is too steep, causing immediate precipitation.

-

Prepare a 100x Working Stock in DMSO.

-

If your final assay concentration is 10

, your 100x stock should be 1 mM . -

Dilute the Master Stock (20 mM) 1:20 in 100% DMSO .

-

-

Perform serial dilutions in DMSO first.

-

Create a 96-well "Source Plate" where every well is 1000x or 100x the final concentration, dissolved entirely in DMSO.

-

Step 3: Final Addition to Media

-

Pipette the cell culture media (e.g., DMEM + 10% FBS) into the assay plate.

-

Add the compound from the DMSO Source Plate to the Media Plate.

-

Ratio: 1:1000 dilution is ideal (0.1% DMSO final).

-

Limit: Do not exceed 0.5% DMSO (v/v) as this induces cytotoxicity in sensitive lines (e.g., HepG2, primary neurons).

-

-

Mix immediately by pipetting up and down 3 times. Do not rely on diffusion.

Protocol B: The "Co-Solvent" Method (For High Concentrations)

If the compound precipitates at

-

Stock Preparation: Dissolve compound in DMSO at 50 mM.

-

Surfactant Mix: Add Tween-80 to the DMSO stock to achieve a ratio of DMSO:Tween-80 (1:1) .

-

Dilution: Dilute this mixture into pre-warmed (37°C) media with vigorous vortexing.

Quality Control & Validation

You must validate that the compound is truly dissolved. An "invisible" precipitate will skew results.

Method: Turbidimetric Solubility Assay

-

Prepare a mock plate with media (no cells).

-

Add compound at the highest test concentration (e.g., 50

). -

Incubate at 37°C for 2 hours (equilibration).

-

Measure Absorbance at 600-650 nm (OD600).

-

Pass: OD < 0.005 (Background of media).

-

Fail: OD > 0.01 (Indicates light scattering from micro-precipitates).

-

Workflow Visualization

The following diagram illustrates the decision logic for solubilizing hydrophobic chromenes.

Caption: Logical workflow for solubilizing lipophilic chromene derivatives, including decision checkpoints for sonication and surfactant addition.

References

-

Kemnitzer, W., et al. (2008). Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Journal of Medicinal Chemistry. (Demonstrates the handling of lipophilic 4-aryl-4H-chromene scaffolds).

-

Das, S. G., et al. (2013). Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017): a novel scaffold that resensitizes multidrug resistant leukemia cells to chemotherapy. Molecular Pharmacology. (Provides context on biological concentrations and DMSO usage for chromene analogs).

-

Binner, M., & Patel, V. (2015). Dissolving hydrophobic compounds in DMEM media: Expert Protocols. ResearchGate Methodologies. (General consensus on DMSO/Tween strategies for lipophilic plant extracts and chromenes).

-

AxisPharm. (2024).[3] Kinetic Solubility Assays Protocol. Application Note. (Standard operating procedure for turbidimetric solubility testing).

Sources

- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 2. Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017): a novel scaffold that resensitizes multidrug resistant leukemia cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

Troubleshooting & Optimization

identification and characterization of side products in 4-benzyl-2-(2-thienyl)-4H-chromene synthesis

Technical Support Center: Synthesis & Characterization of 4-benzyl-2-(2-thienyl)-4H-chromene

Current Status: operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Reaction Troubleshooting[1]

Executive Summary: The "Fugitive" Nature of 4H-Chromenes

Welcome to the technical guide for 4H-chromene synthesis. If you are synthesizing 4-benzyl-2-(2-thienyl)-4H-chromene , you are working with a scaffold that is notoriously sensitive to oxidative aromatization and acid-catalyzed isomerization.

Unlike stable chromones (4-ketones), the 4H-chromene (a cyclic vinyl ether with a saturated C4) is a "masked" pyrylium salt.[1] The electron-rich thiophene ring at C2 exacerbates this by stabilizing the resulting carbocation, making your target molecule prone to spontaneous oxidation or dimerization.[1]

This guide moves beyond standard protocols to address the why and how of failure modes in this specific synthesis.

Module 1: Synthetic Pathway & Critical Failure Points

To troubleshoot effectively, we must establish the "Standard of Truth" for this synthesis. The most robust route to C4-substituted 4H-chromenes is the Nucleophilic Addition to Chromenylium Salts (or in situ generated oxocarbenium ions).

The Validated Workflow

-

Precursor: 2-(2-thienyl)chromone.[1]

-

Activation: Reduction (DIBAL-H) or activation to Pyrylium salt (via HClO₄/HBF₄).[1]

-

Nucleophilic Attack: Addition of Benzylmagnesium bromide (BnMgBr).[1]

Visualizing the Pathway (DOT Diagram)

Figure 1: Reaction logic flow. Note that the target (Green) is kinetically stable but thermodynamically prone to oxidation (Red path) or isomerization (Yellow path).[1]

Module 2: Impurity Characterization Guide

When your TLC plate shows multiple spots or your NMR looks "messy," use this table to identify the specific side product.[1]

| Impurity Code | Name | Observation (TLC/Visual) | Mass Spec Signature (ESI+) | Cause |

| SP-1 | Pyrylium Salt | Bright Red/Orange spot . Stays at baseline (highly polar).[1] | [M-H]⁺ (Aromatized).[1] M = Target - 1 Da.[1] | Auto-oxidation in air; Acidic workup.[1] |

| SP-2 | 2H-Chromene Isomer | Very close to Target Rf. Often overlaps. | [M+H]⁺ (Same mass as target). Differentiate by ¹H NMR (vinyl proton shift). | Thermodynamic equilibration (Acid/Heat).[1] |

| SP-3 | Chromene Dimer | High Rf (non-polar) smear or precipitate.[1] | [2M]⁺ or [2M-2H]⁺. | High concentration; Lewis acid presence.[1] |

| SP-4 | Bibenzyl | High Rf (very non-polar).[1] UV active (254nm).[1] | m/z 182 (often invisible in ESI, see GC-MS).[1] | Homocoupling of Grignard reagent (Wurtz).[1] |

| SP-5 | Ring-Opened Chalcone | Yellow spot.[1] Moves slower than target. | [M+18]⁺ (Hydrated) or distinct fragmentation.[1] | Hydrolysis of the enol ether ring.[1] |

Module 3: Troubleshooting Protocols (FAQ Format)

Q1: My reaction mixture turned deep red upon adding the Grignard reagent. Did it fail?

Diagnosis: Likely Normal , but requires caution. Technical Insight: The "Red" color is characteristic of the chromenylium cation or the coordination of the thiophene ring to Magnesium.[1] However, if the red color persists after quench and workup, your product has oxidized to the Pyrylium salt (SP-1) . Corrective Action:

-

Quench: Use saturated NH₄Cl (mild), never HCl.[1] Strong acids instantly convert 4H-chromenes to pyrylium salts.[1]

-

Workup: Perform the extraction quickly with degassed solvents.

-

Stabilization: Add 1% Triethylamine (Et₃N) to your chromatography solvent to neutralize silica acidity.[1]

Q2: I see the product mass [M+H], but the NMR shows a doublet at δ 5.8 ppm and δ 6.5 ppm. The integration is wrong.

Diagnosis: You have a mixture of 2H-chromene and 4H-chromene . Mechanism: The 4H-chromene (Target) has a double bond at C2-C3. The 2H-chromene (Isomer SP-2) has a double bond at C3-C4.

-

Target (4H): Benzylic proton at C4 is a triplet/dd around δ 4.0–4.5 ppm .[1] Vinyl proton at C3 is δ 5.5–6.0 ppm .[1]

-

Isomer (2H): Benzylic protons at C2 are around δ 5.0 ppm .[1] Vinyl protons are C3/C4 (two alkenes).[1] Fix: Isomerization is usually irreversible.[1] You must optimize the quench (keep it cold, basic) to prevent the thermodynamic shift to the 2H-form.[1]

Q3: My product decomposes on the silica column.

Diagnosis: Silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to protonate the enol ether oxygen, leading to ring opening or polymerization (SP-3).[1] Protocol - "The Neutralized Column":

-

Slurry your silica gel in Hexanes + 2% Triethylamine .[1]

-

Run the column using Hexanes/EtOAc + 1% Triethylamine .[1]

-

Alternative: Use Basic Alumina (Activity Grade III) instead of silica.[1] This is the gold standard for acid-sensitive chromenes.[1]

Q4: The yield is low, and I see a lot of "Bibenzyl" (SP-4).

Diagnosis: Grignard Homocoupling. Causality: If you added the BenzylMgBr too fast or at too high a temperature, it reacts with itself (Wurtz coupling) or acts as a base rather than a nucleophile.[1] Optimization:

-

Titrate your Grignard reagent before use.[1]

-

Add the Grignard reagent dropwise at -78°C .[1]

-

Ensure the intermediate (Chromone/Chromenylium) is fully dissolved before addition.[1]

Module 4: Advanced Characterization (NMR)

To definitively prove you have the 4H-chromene and not the 2H-isomer or the chalcone, look for this specific ¹H NMR pattern (in CDCl₃):

-

C4-H (Benzylic): A triplet or doublet of doublets at δ 4.2–4.6 ppm .[1] (Crucial: This proton couples to the CH₂ of the benzyl group).[1]

-

C3-H (Vinylic): A doublet (or dd) at δ 5.6–5.9 ppm .[1]

-

C2-Thiophene: The thiophene protons will appear as distinct multiplets at δ 6.9–7.4 ppm .[1]

-

Key Distinction: If you see a singlet at ~δ 6.5 ppm and no proton at ~δ 4.5 ppm, you likely have the oxidized chromone or the 2H-isomer .[1]

References

-

Syntheses of 4H-chromenes: ACS Omega, 2025.[1] "Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction." (Discusses the kinetic vs thermodynamic stability of 2H vs 4H isomers). [1]

-

Grignard Addition to Chromones: Acta Chemica Scandinavica, 1967. "The Action of Phenylmagnesium Bromide on Ethyl Chromone-2-carboxylate." (Foundational work on 1,2-addition of Grignards to the chromone core).

-

Stability & Oxidation: Green Chemistry, 2012.[1] "Facile construction of densely functionalized 4H-chromenes." (Details the sensitivity of the 4H-chromene scaffold to acidic conditions and oxidation). [1]

-

Thiophene-Chromene Hybrids: Biointerface Research in Applied Chemistry, 2023. "Synthesis and Antioxidant Activity of some novel 4H-Chromene Derivatives." (Provides spectral data comparisons for thiophene-substituted chromenes). [1]

Disclaimer: This guide assumes standard laboratory safety protocols. 4H-chromenes are potent electrophiles upon metabolic activation; handle with appropriate PPE.

Sources

refining the purification process for high-purity 4-benzyl-2-(2-thienyl)-4H-chromene

Welcome to the comprehensive technical support guide for the refining and purification of high-purity 4-benzyl-2-(2-thienyl)-4H-chromene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this complex heterocyclic compound. Here, we address common challenges and provide in-depth, field-proven insights to streamline your purification workflows and ensure the highest quality of your final product.

Introduction to the Purification of 4-benzyl-2-(2-thienyl)-4H-chromene

4-benzyl-2-(2-thienyl)-4H-chromene is a molecule of significant interest in medicinal chemistry and materials science. Its synthesis, often a multi-component reaction, can yield a crude product containing various impurities, including unreacted starting materials, isomers, and by-products. Achieving high purity is critical for accurate biological evaluation and ensuring reproducibility in downstream applications. This guide provides a systematic approach to troubleshooting the purification process, focusing on crystallization and chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: Oiling out is a common issue. This can be due to the presence of residual solvent or impurities that depress the melting point. First, ensure all volatile solvents are removed under high vacuum. If it remains an oil, consider flash column chromatography as the initial purification step to remove the bulk of impurities. An impure oil can sometimes be induced to crystallize by dissolving it in a minimal amount of a suitable solvent and adding a seed crystal or scratching the inside of the flask with a glass rod at the solvent-air interface.

Q2: What are the best analytical techniques to assess the purity of my compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structurally similar impurities.[2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.[4]

Q3: My purified compound has a yellow tint. Is this normal?

A3: While some chromene derivatives can be colored, a yellow tint often indicates the presence of oxidized impurities or residual starting materials. If high purity is required, a final purification step, such as recrystallization from a different solvent system or a charcoal treatment, may be necessary.

Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for achieving high purity, but it can be challenging.[5][6]

Issue 1: Poor Crystal Yield

Possible Causes:

-

Solvent Choice: The compound may be too soluble in the chosen solvent at room temperature.[7]

-

Insufficient Concentration: The solution may not be saturated enough to induce crystallization upon cooling.

-

Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, difficult-to-filter crystals and trap impurities.[8]

Solutions:

-

Solvent System Optimization: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. A two-solvent (co-solvent) system can be effective. For a non-polar compound like 4-benzyl-2-(2-thienyl)-4H-chromene, a good starting point would be a polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a non-polar anti-solvent in which it is poorly soluble (e.g., hexanes, heptane).[1][9]

-

Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

-

Concentration: If crystallization does not occur, carefully evaporate some of the solvent to increase the concentration and then attempt to cool again.

Issue 2: No Crystals Form

Possible Causes:

-

Supersaturation Not Reached: The solution is not concentrated enough.

-

Inhibition of Nucleation: The presence of certain impurities can inhibit the formation of crystal nuclei.

Solutions:

-

Induce Crystallization:

-

Seeding: Add a small crystal of the pure compound to the solution.

-

Scratching: Scratch the inner surface of the flask with a glass rod to create nucleation sites.

-

-

Increase Concentration: As mentioned above, carefully reduce the solvent volume.

-

Change Solvent System: If all else fails, remove the solvent and try a different crystallization solvent or solvent mixture.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a primary tool for purifying chromene derivatives, especially for removing closely related impurities.[10][11]

Issue 1: Poor Separation of Compound from Impurities

Possible Causes:

-

Inappropriate Solvent System (Eluent): The polarity of the eluent may be too high or too low, resulting in co-elution.

-

Column Overloading: Too much crude material has been loaded onto the column.

-

Improper Column Packing: Channels in the silica gel can lead to poor separation.

Solutions:

-

TLC Optimization: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. For 4-benzyl-2-(2-thienyl)-4H-chromene, a gradient of ethyl acetate in hexanes or petroleum ether is a common starting point.[10][12]

-

Sample Loading: Load the crude material in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel before loading onto the column.

-

Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Issue 2: Compound is Unstable on Silica Gel

Possible Causes:

-

Acidity of Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds.

-

Prolonged Exposure: Long residence times on the column can lead to decomposition.

Solutions:

-

Deactivate Silica Gel: The silica gel can be treated with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to the eluent.[2]

-

Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.

-

Increase Flow Rate: A faster flow rate will reduce the time the compound spends on the column.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System

-

Dissolve the crude 4-benzyl-2-(2-thienyl)-4H-chromene in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

-

While the solution is still hot, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (turbid).

-

Add a few more drops of the "good" solvent until the solution becomes clear again.

-

Cover the flask and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Protocol 2: Purity Assessment by HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20, v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis analysis of the pure compound).

Data Summary

Table 1: Common Solvents for Purification of Chromene Derivatives

| Solvent | Polarity Index | Boiling Point (°C) | Common Use |

| Hexane/Petroleum Ether | 0.1 | 60-90 | Anti-solvent/Eluent |

| Toluene | 2.4 | 111 | Recrystallization |

| Dichloromethane (DCM) | 3.1 | 40 | Eluent/Solvent |

| Diethyl Ether | 2.8 | 35 | Recrystallization |

| Ethyl Acetate | 4.4 | 77 | Eluent/Recrystallization |

| Acetone | 5.1 | 56 | Recrystallization |

| Ethanol | 4.3 | 78 | Recrystallization |

| Methanol | 5.1 | 65 | Recrystallization |

Note: The optimal solvent system for 4-benzyl-2-(2-thienyl)-4H-chromene should be determined experimentally.

Visualizing the Purification Workflow

Caption: A typical workflow for the purification of 4-benzyl-2-(2-thienyl)-4H-chromene.

References

- Reddy, G. J., et al. (2016). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Beilstein Journal of Organic Chemistry, 12, 1846-1854.

- Unni, A. K., Takenaka, N., Yamamoto, H., & Rawal, V. H. (2005). Supporting Information for A New General Method for the Synthesis of 2,2'-Divinyl-1,1'-biaryls. Journal of the American Chemical Society, 127(5), 1336-1337.

- Chen, Y.-L., et al. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 35(3).

- Jeong, H. J., & Kim, D. Y. (2018). An Enantioselective Decarboxylative Alkylation of β-Keto Acids for the Asymmetric Synthesis of 2,4-Diaryl-1-benzopyrans. Organic Letters, 20(10), 2944-2947.

- Li, G., et al. (2019). Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. RSC Advances, 9(45), 26209-26213.

- Ma, C., et al. (2019).

- Zhang, Y., et al. (2020). Supporting Information Fully Conjugated Donor-Acceptor Covalent Organic Frameworks for Photocatalytic Oxidative Amine Coupling a.

- Gamidov, S. P., et al. (2022). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank, 2022(2), M1367.

- Al-Hiari, Y. M., et al. (2007). 1 H NMR spectra (in particular, the methylene protons of the two CH 2...).

- Fieser, L. F. (n.d.).

- El-Maghraby, A. A., et al. (2023). Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. Results in Chemistry, 5, 100812.

- Al-Mansoor, S. S., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 633.

- Ziarani, G. M., et al. (2018). Synthesis of 2-Amino-4H-chromene Derivatives under Solvent-Free Condition Using MOF-5. Chemical Methodologies, 2(4), 438-448.

- Gademsetty, V., et al. (2012). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. Beilstein Journal of Organic Chemistry, 8, 243-249.

- Chen, J., et al. (2012). Solubility of Benzanilide Crystals in Organic Solvents.

- Various Authors. (2012). What is a suitable solvent to crystallize 2,3,4,6-Tetra-O-benzyl-D-galactopyranose?

- Islam, M. S., et al. (2020). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Journal of Chemistry, 2020, 8870576.

- BenchChem. (2025). Technical Support Center: Benzyl-PEG4-acid Solubility in Organic Solvents.

- Firsich, D. W. (1990). Identification of -Chloro-2,2',4,4',6,6'-Hexanitrobibenzyl as an Impurity in Hexanitrostilbene.

- Kumar, A., et al. (2024). Reactivity and Stability of (Hetero)

- Garcia, A., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis, 13(7), 863-869.

- Tarafder, M. T. H., et al. (2013). Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o47–o48.

- Various Authors. (2019).

- Di Micco, S., et al. (2023). Benzyl-N-[4-(2-hydroxyethyl)

- Tan, H. S. I., et al. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.

Sources

- 1. pharmtech.com [pharmtech.com]